molecular formula C19H36O3 B14551386 Methyl 6-dodecyloxane-2-carboxylate CAS No. 62136-85-0

Methyl 6-dodecyloxane-2-carboxylate

Cat. No.: B14551386
CAS No.: 62136-85-0
M. Wt: 312.5 g/mol
InChI Key: OLOVSFVNYBVFSJ-UHFFFAOYSA-N
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Description

Methyl 6-dodecyloxane-2-carboxylate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its long alkyl chain, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-dodecyloxane-2-carboxylate typically involves the esterification of 6-dodecyloxane-2-carboxylic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

6-dodecyloxane-2-carboxylic acid+methanolH2SO4methyl 6-dodecyloxane-2-carboxylate+water\text{6-dodecyloxane-2-carboxylic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 6-dodecyloxane-2-carboxylic acid+methanolH2​SO4​​methyl 6-dodecyloxane-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-dodecyloxane-2-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-dodecyloxane-2-carboxylic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and methanol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for esters.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.

Major Products

    Hydrolysis: 6-dodecyloxane-2-carboxylic acid and methanol.

    Reduction: 6-dodecyloxane-2-carbinol.

    Transesterification: A different ester and methanol.

Scientific Research Applications

Methyl 6-dodecyloxane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving lipid metabolism due to its long alkyl chain.

    Industry: The compound is used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 6-dodecyloxane-2-carboxylate primarily involves its hydrolysis to release 6-dodecyloxane-2-carboxylic acid and methanol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and alcohol. This reaction is catalyzed by acids or bases, which facilitate the nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloropyridine-2-carboxylate
  • Methyl 6-chloropyrazine-2-carboxylate
  • Methyl 6-methylpyridine-2-carboxylate

Uniqueness

Methyl 6-dodecyloxane-2-carboxylate is unique due to its long alkyl chain, which imparts distinct physical properties such as higher boiling point and hydrophobicity. This makes it particularly useful in applications requiring long-chain esters, such as in the formulation of fragrances and in studies of lipid metabolism.

Properties

CAS No.

62136-85-0

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 6-dodecyloxane-2-carboxylate

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(22-17)19(20)21-2/h17-18H,3-16H2,1-2H3

InChI Key

OLOVSFVNYBVFSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1CCCC(O1)C(=O)OC

Origin of Product

United States

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